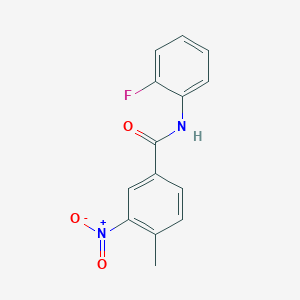
4,5,6,7-Tetrahydro-7,8,8-trimethyl-N-2-naphthalenyl-1-phenyl-4,7-methano-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for RCL R553360 are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the formation of carbon-nitrogen and carbon-oxygen bonds.
Chemical Reactions Analysis
RCL R553360 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: RCL R553360 can undergo substitution reactions where one functional group is replaced by another.
Friedel-Crafts Reactions: The compound can participate in Friedel-Crafts alkylation and acylation reactions, forming carbon-carbon bonds in the presence of strong Lewis acids like aluminum chloride.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., aluminum chloride). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
RCL R553360 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Medicine: RCL R553360 is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of RCL R553360 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways.
Comparison with Similar Compounds
RCL R553360 can be compared with other similar compounds, such as:
- RCL R553336
- RCL R553352
- RCL R553387
- RCL R553379
- RCL R553344
- RCL R153362
- RCL S18350
- RCL S18210
- RCL S18326
- RCL S18237
These compounds share similar structural features and may have comparable applications in scientific research.
Properties
CAS No. |
325745-63-9 |
|---|---|
Molecular Formula |
C28H27N3O |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1,10,10-trimethyl-N-naphthalen-2-yl-3-phenyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide |
InChI |
InChI=1S/C28H27N3O/c1-27(2)22-15-16-28(27,3)25-23(22)24(30-31(25)21-11-5-4-6-12-21)26(32)29-20-14-13-18-9-7-8-10-19(18)17-20/h4-14,17,22H,15-16H2,1-3H3,(H,29,32) |
InChI Key |
GKLCNHNCVRIBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C3=C2C(=NN3C4=CC=CC=C4)C(=O)NC5=CC6=CC=CC=C6C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Diethylamino)-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11986671.png)
![2,4-Dichloro-6-{[(4-methylphenyl)imino]methyl}phenol](/img/structure/B11986676.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11986701.png)
![3-tert-butyl-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986705.png)
![8-[(2E)-2-(butan-2-ylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986708.png)
![[9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11986716.png)
![4-Bromo-2-[2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11986717.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11986721.png)
![3,5-dichloro-N-[3-chloro-4-(2,3,5-trichlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11986727.png)
![5-Benzyl 1-(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-YL) (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate](/img/structure/B11986728.png)
![2-(3-chlorophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11986736.png)



